molecular formula C6H11NNa2O13S2 B12321650 D-Glucosamine-2-N,6-O-disulphatedisodiumsalt

D-Glucosamine-2-N,6-O-disulphatedisodiumsalt

Cat. No.: B12321650
M. Wt: 415.3 g/mol
InChI Key: NZPBRTFPOPGQHV-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Glucosamine-2-N,6-O-disulphatedisodiumsalt involves the sulfonation of D-glucosamine. The process typically includes the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of D-glucosamine are protected using suitable protecting groups to prevent unwanted reactions.

    Sulfonation: The protected D-glucosamine is then subjected to sulfonation using reagents such as sulfur trioxide-pyridine complex or chlorosulfonic acid under controlled conditions.

    Deprotection: The protecting groups are removed to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Sulfonation: Large quantities of D-glucosamine are sulfonated using industrial-grade sulfonating agents.

    Purification: The crude product is purified using techniques such as crystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

D-Glucosamine-2-N,6-O-disulphatedisodiumsalt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions where the sulfonate groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to elevated temperatures.

    Reduction: Sodium borohydride; aqueous or alcoholic solvents; room temperature.

    Substitution: Various nucleophiles; organic solvents; room temperature to reflux conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the sulfonate groups.

Scientific Research Applications

D-Glucosamine-2-N,6-O-disulphatedisodiumsalt has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in studies related to cell signaling, glycosylation, and carbohydrate metabolism.

    Medicine: Investigated for its potential therapeutic effects in treating conditions such as osteoarthritis and inflammatory diseases.

    Industry: Utilized in the production of pharmaceuticals, nutraceuticals, and cosmetic products.

Mechanism of Action

The mechanism of action of D-Glucosamine-2-N,6-O-disulphatedisodiumsalt involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, including:

    Enzyme Inhibition: Inhibits enzymes involved in carbohydrate metabolism and glycosylation.

    Receptor Binding: Binds to specific receptors on cell surfaces, influencing cell signaling and communication.

    Anti-inflammatory Effects: Reduces inflammation by modulating the activity of inflammatory mediators and pathways.

Comparison with Similar Compounds

D-Glucosamine-2-N,6-O-disulphatedisodiumsalt is unique compared to other similar compounds due to its specific sulfonation pattern. Similar compounds include:

    D-Glucosamine-6-O-sulfate: A monosulfated derivative with different biological activities.

    N-Acetyl-D-glucosamine: A naturally occurring amino sugar with distinct properties and applications.

    Chondroitin sulfate: A sulfated glycosaminoglycan with applications in joint health and cartilage repair.

This compound stands out due to its dual sulfonation, which imparts unique chemical and biological properties.

Properties

IUPAC Name

disodium;[2,3,4-trihydroxy-6-oxo-5-(sulfonatooxyamino)hexoxy] sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO13S2.2Na/c8-1-3(7-19-21(12,13)14)5(10)6(11)4(9)2-18-20-22(15,16)17;;/h1,3-7,9-11H,2H2,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZPBRTFPOPGQHV-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)NOS(=O)(=O)[O-])O)O)O)OOS(=O)(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NNa2O13S2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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